

structural insights into Dom34 and Hbs1 interaction

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An In-depth Technical Guide to the Structural Insights of the Dom34 and Hbs1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

In eukaryotes, the integrity of messenger RNA (mRNA) is paramount for accurate protein synthesis. Cellular surveillance systems, known as mRNA quality control pathways, identify and eliminate aberrant mRNAs to prevent the production of potentially toxic truncated proteins and to recycle stalled ribosomes. Key among these pathways are No-Go Decay (NGD) and Non-Stop Decay (NSD). The NGD pathway targets mRNAs where translation elongation is stalled, for instance, by strong secondary structures, while the NSD pathway handles mRNAs lacking a stop codon.

Central to these rescue operations is the protein complex formed by Dom34 (also known as Pelota in higher eukaryotes) and Hbs1. These proteins are structural and functional homologs of the translation termination factors eRF1 and eRF3, respectively.[1][2] The Dom34-Hbs1 complex recognizes stalled ribosomes, binds to the ribosomal A-site, and initiates a cascade of events leading to ribosome dissociation and subsequent degradation of the faulty mRNA.[3][4] [5] This document provides a comprehensive technical overview of the structural basis for the Dom34-Hbs1 interaction and its function in ribosome rescue.

Structural Architecture of the Dom34-Hbs1 Complex



The crystal structure of the Schizosaccharomyces pombe Dom34-Hbs1 complex, resolved at 2.74 Å, reveals a remarkable molecular mimicry of other translational factors.[6] The overall shape of the complex is strikingly similar to that of the eRF1-eRF3-GTP termination complex and the EF-Tu-tRNA-GDPNP elongation complex.[6]

Upon binding to Hbs1, Dom34 undergoes a significant conformational change.[6] Specifically, the middle (M) domain of Dom34 reorients to resemble a portion of a tRNA molecule.[6] This structural rearrangement is crucial as it positions a conserved basic region of Dom34 where it would be near the peptidyl transferase center of the ribosome, suggesting a role in translation termination-like events.[6]

The interaction between Dom34 and Hbs1 is extensive, involving multiple domains on both proteins.[7] In the ribosome-bound state, three domains of Hbs1 interact with two domains of Dom34.[7] The binding is cooperative; the presence of GTP strengthens the affinity between the two proteins, and conversely, Dom34 acts as a GTP-dissociation inhibitor (GDI) for Hbs1, stabilizing its GTP-bound state.[6]

Quantitative Data Summary

The structural and biochemical studies of the Dom34-Hbs1 complex have yielded critical quantitative data that underpin our understanding of its function.



Parameter	Organism/Syst em	Value	Method	Reference
Structural Resolution				
Dom34-Hbs1 Complex	Schizosaccharo myces pombe	2.74 Å	X-ray Crystallography	[6]
Dom34-Hbs1 on Yeast 80S	Saccharomyces cerevisiae	3.3 Å	Cryo-EM	[7][8]
Biochemical/Kine tic Data				
Peptidyl-tRNA Release Rate	Saccharomyces cerevisiae	~0.25 min ⁻¹ (15- fold slower than eRF1:eRF3)	In vitro translation	[4]
Rli1 ATPase Activity	Saccharomyces cerevisiae	Stimulated by Dom34 and 80S ribosomes	ATPase Assay	[9]
Subunit Dissociation Rate	Saccharomyces cerevisiae	>10-fold acceleration by Rli1 (ATP- dependent)	In vitro translation	[9]

The No-Go Decay (NGD) Pathway: A Mechanistic Overview

The Dom34-Hbs1 complex is a central player in resolving ribosomal stalls. The NGD pathway can be conceptualized as a multi-step process initiated by the recognition of a stalled ribosome.

• Stall Recognition: A ribosome stalls on an mRNA due to features like stable secondary structures or chemical damage.[4]



- Complex Recruitment: The GTP-bound Hbs1, in complex with Dom34, is recruited to the empty A-site of the stalled ribosome.[3][10] The tRNA-like structure of Dom34 facilitates this binding.[6]
- GTP Hydrolysis and Dissociation: Productive interaction with the ribosome stimulates the GTPase activity of Hbs1.[4] Subsequent GTP hydrolysis is thought to lead to the dissociation of Hbs1.[10][11]
- Recruitment of ABCE1/Rli1: Dom34, now accommodated in the A-site, recruits the essential ABC-family ATPase, Rli1 (ABCE1 in mammals).[9][12]
- Ribosome Dissociation: Rli1 utilizes the energy from ATP hydrolysis to promote the dissociation of the 80S ribosome into its 40S and 60S subunits.[9][10] This action also releases the mRNA and the attached peptidyl-tRNA.[4]
- mRNA Degradation: Once the ribosome is removed, the now-exposed aberrant mRNA is targeted for degradation by cellular nucleases, such as the exosome.[3][5]



Figure 1: The No-Go Decay (NGD) Signaling Pathway

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Figure 1: The No-Go Decay (NGD) Signaling Pathway

Key Experimental Protocols

The structural and functional characterization of the Dom34-Hbs1 interaction has relied on a combination of sophisticated biochemical and structural biology techniques.



Protocol 1: X-ray Crystallography of the Dom34-Hbs1 Complex

This protocol aims to determine the high-resolution atomic structure of the protein complex. (Adapted from methods described in[6]).

- Protein Expression and Purification:
 - Co-express full-length S. pombe Dom34 and Hbs1 with N-terminal His-tags in E. coli BL21(DE3) cells.
 - Induce protein expression with IPTG and grow cells at a reduced temperature (e.g., 18°C) overnight.
 - Lyse cells by sonication in a buffer containing imidazole, protease inhibitors, and RNase A.
 - Purify the complex from the soluble lysate using Ni-NTA affinity chromatography.
 - Cleave the His-tags using a specific protease (e.g., TEV protease).
 - Further purify the complex using ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
- Crystallization:
 - Concentrate the purified Dom34-Hbs1 complex to 10-15 mg/mL.
 - Incubate the complex with a non-hydrolyzable GTP analog (e.g., GDPNP or GMPPNP) to stabilize the complex.
 - Screen for crystallization conditions using the hanging-drop vapor diffusion method at 4°C.
 A typical condition might involve a reservoir solution of 0.1 M MES buffer (pH 6.5), 12%
 (w/v) PEG 8000, and 0.2 M ammonium sulfate.
- Data Collection and Structure Determination:
 - Cryo-protect crystals using the reservoir solution supplemented with 20-25% glycerol before flash-cooling in liquid nitrogen.



- Collect X-ray diffraction data at a synchrotron source.
- Process the data using software like HKL2000 or XDS.
- Solve the structure by molecular replacement using homologous structures (e.g., eRF1, eRF3) as search models.
- Refine the model against the diffraction data using programs like PHENIX or Refmac5,
 with manual model building in Coot.

Protocol 2: Cryo-EM of the Ribosome-Bound Dom34-Hbs1 Complex

This protocol is used to visualize the complex in its functional state, bound to a stalled ribosome. (Adapted from methods described in[7][8][13]).

- Preparation of Stalled Ribosome-Nascent Chain Complexes (RNCs):
 - Prepare yeast 80S ribosomes programmed with an mRNA engineered to induce stalling (e.g., containing a strong stem-loop or lacking a stop codon).
 - Use an in vitro translation system to generate RNCs where the ribosome is stalled at a specific position.
 - Purify the stalled RNCs through a sucrose cushion to remove untranslated components.
- Complex Formation and Vitrification:
 - Incubate the purified RNCs with a molar excess of purified Dom34-Hbs1 complex and a non-hydrolyzable GTP analog (e.g., GDPNP) to lock the complex on the ribosome.
 - \circ Apply a small volume (3-4 μ L) of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R2/2).
 - Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., a Vitrobot).
- Data Acquisition and Processing:

Foundational & Exploratory





- Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
- o Collect a large dataset of movie micrographs.
- Perform motion correction and contrast transfer function (CTF) estimation on the movies.
- Automatically pick particles representing the ribosome-Dom34-Hbs1 complex.
- Perform several rounds of 2D and 3D classification to sort out homogeneous populations of particles.
- Generate a high-resolution 3D reconstruction from the final particle set.
- Dock the crystal structures of the ribosome and the Dom34-Hbs1 complex into the cryo-EM density map and refine the atomic model.



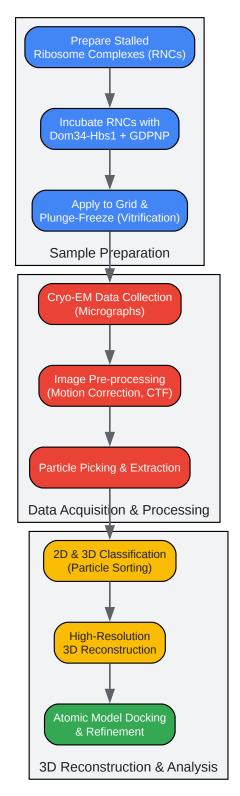


Figure 2: Experimental Workflow for Cryo-EM Analysis

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Figure 2: Experimental Workflow for Cryo-EM Analysis



Conclusion and Future Directions

The combined insights from X-ray crystallography, cryo-EM, and biochemical assays have provided a detailed molecular picture of how the Dom34-Hbs1 complex recognizes and resolves stalled ribosomes. The structural mimicry of tRNA and its interaction with the ribosomal A-site are key to its function. The cooperative binding with Hbs1 and the subsequent recruitment of the Rli1/ABCE1 ATPase highlight a conserved mechanism for ribosome recycling across eukaryotes.

For drug development professionals, understanding the specific interfaces between Dom34, Hbs1, and the ribosome presents opportunities for therapeutic intervention. Modulating the activity of this complex could have implications for diseases where protein synthesis fidelity is compromised. Future research will likely focus on elucidating the dynamics of the complex during the entire rescue process at higher resolution and exploring its interactions with other factors in the broader mRNA quality control network.

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